17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Potency: Androst-2-ene-16,17-diol vs. Potent Steroidal and Non-Steroidal Inhibitors
Androst-2-ene-16,17-diol inhibits human testicular microsomal 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the enzyme that catalyzes the terminal step in testosterone biosynthesis (reduction of androstenedione), with an IC₅₀ of 2.13 × 10⁴ nM (21.3 µM) at pH 7.45 and 2 °C [1]. This potency is approximately 100- to 370-fold weaker than that of the optimized steroidal inhibitor androsterone 3β-substituted derivatives, which exhibit IC₅₀ values of 57–147 nM in the same enzymatic system [2], and approximately 100-fold weaker than the non-steroidal inhibitor STX2171 (IC₅₀ ≈ 200 nM in whole-cell assay) [3]. The compound occupies a distinct potency tier: it is not a high-affinity inhibitor, yet its measurable enzyme engagement at micromolar concentrations, combined with its unique 16,17-diol structure, positions it as a useful tool compound for probing 17β-HSD3 substrate recognition at the D-ring binding pocket, where the vicinal diol may mimic the transition state geometry of the enzyme-catalyzed reduction [1].
| Evidence Dimension | 17β-HSD3 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.13 × 10⁴ nM (21.3 µM); replicate measurement: 1.64 × 10⁴ nM (16.4 µM) |
| Comparator Or Baseline | Androsterone 3β-substituted derivatives: IC₅₀ = 57–147 nM; STX2171 (non-steroidal): IC₅₀ ≈ 200 nM (whole-cell); benzophenone-1: IC₅₀ = 1.05 µM |
| Quantified Difference | ~100–370× weaker than optimized steroidal 17β-HSD3 inhibitors; ~100× weaker than STX2171; ~20× weaker than benzophenone-1 |
| Conditions | Human testicular microsomal preparation; substrate: androstenedione; pH 7.45; 2 °C (BindingDB assay) |
Why This Matters
The micromolar IC₅₀ against 17β-HSD3 provides a defined biochemical benchmark that distinguishes this compound's enzyme interaction profile from both potent therapeutic inhibitors (nM range) and completely inactive androstane analogs, enabling rational selection for steroidogenic pathway studies requiring partial or moderate 17β-HSD3 modulation.
- [1] BindingDB. PrimarySearch_Ki: 17-beta-hydroxysteroid dehydrogenase type 3 / Androst-2-ene-16,17-diol (BDBM7458). IC₅₀ = 2.13 × 10⁴ nM and 1.64 × 10⁴ nM. Accessed 2026. View Source
- [2] Ngatcha, B.T. et al. Androsterone 3β-substituted derivatives as inhibitors of type 3 17β-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 2000. IC₅₀ = 57–147 nM. View Source
- [3] Park, J.W. et al. STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, inhibits adione-stimulated proliferation of prostate cancer cells. Endocrine-Related Cancer, 2016. IC₅₀ ≈ 200 nM. View Source
